molecular formula C15H13Cl3N2O3S B2517553 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034364-72-0

3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2517553
CAS No.: 2034364-72-0
M. Wt: 407.69
InChI Key: LGIFBOHJBATBCR-UHFFFAOYSA-N
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Description

3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound featuring a pyridine ring substituted with a chloro group and a pyrrolidine moiety linked via an ether bond. The compound also includes a sulfonyl group attached to a dichlorophenyl ring, making it a molecule of interest in various chemical and pharmaceutical research fields due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

    Sulfonylation: The pyrrolidine intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

    Etherification: The resulting sulfonylated pyrrolidine is then coupled with 3-chloro-4-hydroxypyridine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions, potentially forming various derivatives.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The ether bond can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohol and pyridine derivatives.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.

Major Products

    Substituted Pyridines: Resulting from nucleophilic substitution.

    Sulfonic Acids: From oxidation of the sulfonyl group.

    Alcohols and Pyridines: From hydrolysis of the ether bond.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine exerts its effects would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl group and the pyridine ring suggests potential interactions with nucleophilic sites in proteins or other biomolecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)benzene: Similar structure but with a benzene ring instead of pyridine.

    2-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure with a different position of the chloro group on the pyridine ring.

Uniqueness

The unique combination of the pyridine ring, sulfonyl group, and pyrrolidine moiety in 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-4-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O3S/c16-10-1-2-12(17)15(7-10)24(21,22)20-6-4-11(9-20)23-14-3-5-19-8-13(14)18/h1-3,5,7-8,11H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIFBOHJBATBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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